molecular formula C24H17NO5 B11525348 5-(1,3-benzodioxol-5-yl)-3-hydroxy-1-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(1,3-benzodioxol-5-yl)-3-hydroxy-1-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11525348
M. Wt: 399.4 g/mol
InChI Key: TWUSXNKHKOZZEJ-LSDHQDQOSA-N
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Description

4-BENZOYL-5-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes benzoyl, benzodioxol, hydroxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-5-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of benzaldehyde derivatives with ketones in the presence of a base to form β-hydroxy ketones.

    Cyclization: The intermediate β-hydroxy ketones undergo cyclization to form the pyrrolidine ring.

    Functional Group Modifications: Subsequent reactions introduce the benzoyl, benzodioxol, and hydroxy groups to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-5-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The benzoyl group can be reduced to form a secondary alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

    Oxidation: Formation of 4-benzoyl-5-(2H-1,3-benzodioxol-5-yl)-3-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-2-one

    Reduction: Formation of 4-benzoyl-5-(2H-1,3-benzodioxol-5-yl)-3-hydroxy-1-phenyl-2,5-dihydro-1H-pyrrol-2-ol

    Substitution: Formation of various substituted derivatives depending on the reagents used

Scientific Research Applications

4-BENZOYL-5-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BENZOYL-5-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

Comparison

4-BENZOYL-5-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and structural features. Compared to similar compounds, it may exhibit distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H17NO5

Molecular Weight

399.4 g/mol

IUPAC Name

(4E)-5-(1,3-benzodioxol-5-yl)-4-[hydroxy(phenyl)methylidene]-1-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C24H17NO5/c26-22(15-7-3-1-4-8-15)20-21(16-11-12-18-19(13-16)30-14-29-18)25(24(28)23(20)27)17-9-5-2-6-10-17/h1-13,21,26H,14H2/b22-20+

InChI Key

TWUSXNKHKOZZEJ-LSDHQDQOSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3/C(=C(/C4=CC=CC=C4)\O)/C(=O)C(=O)N3C5=CC=CC=C5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C(=C(C4=CC=CC=C4)O)C(=O)C(=O)N3C5=CC=CC=C5

Origin of Product

United States

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